N-(4-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-(4-ethoxyphenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 4-ethoxyaniline with 1-phenylethylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of N-(4-ethoxyphenyl)-N’-(1-phenylethyl)ethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-N’-(1-phenylethyl)ethanediamide exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N’-(1-phenylethyl)ethanediamide
- N-(4-ethoxyphenyl)-N’-(1-phenylethyl)propanediamide
Uniqueness
N-(4-ethoxyphenyl)-N’-(1-phenylethyl)ethanediamide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both 4-ethoxyphenyl and 1-phenylethyl groups distinguishes it from other ethanediamides, contributing to its distinct properties.
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-16-11-9-15(10-12-16)20-18(22)17(21)19-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
VIFZPAQDRROLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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